molecular formula C7H6BrN3O3 B571638 N-(3-Bromo-5-nitropyridin-2-yl)acetamide CAS No. 1065074-93-2

N-(3-Bromo-5-nitropyridin-2-yl)acetamide

Cat. No.: B571638
CAS No.: 1065074-93-2
M. Wt: 260.047
InChI Key: RWVNUCGTBLHJFL-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-nitropyridin-2-yl)acetamide is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its specific structure, featuring both bromo and nitro substituents on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. This compound is employed in the development of pharmaceutically active compounds and targeted inhibitors. A prominent research application is its use as a key synthetic precursor in the production of b-Raf inhibitors, which are a class of therapeutics investigated for the treatment of various cancers . The electrophilic properties of the bromonitropyridine core allow for functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling researchers to efficiently create diverse chemical libraries for biological screening. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-bromo-5-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O3/c1-4(12)10-7-6(8)2-5(3-9-7)11(13)14/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVNUCGTBLHJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674626
Record name N-(3-Bromo-5-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-93-2
Record name N-(3-Bromo-5-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-nitropyridin-2-yl)acetamide typically involves the bromination and nitration of pyridine derivatives. One common method starts with 3-bromo-5-nitropyridine, which is then reacted with acetic anhydride to form the acetamide derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified through crystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-nitropyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Bromo-5-nitropyridin-2-yl)acetamide is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-nitropyridin-2-yl)acetamide involves its role as an intermediate in the synthesis of b-Raf inhibitors. These inhibitors target the b-Raf protein, which is involved in the MAPK/ERK signaling pathway. By inhibiting b-Raf, the compound can help in reducing the proliferation of cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares N-(3-Bromo-5-nitropyridin-2-yl)acetamide with key analogues:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
This compound C₇H₆BrN₃O₃ ~260.05* Br (3), NO₂ (5), AcNH (2) High polarity, potential bioactivity inferred from analogues
N-(5-Bromo-3-cyanopyridin-2-yl)acetamide C₈H₆BrN₃O 240.06 Br (5), CN (3), AcNH (2) 70% synthesis yield; cyano group enhances stability
N-(3-Bromopyridin-2-yl)acetamide C₇H₇BrN₂O 215.05 Br (3), AcNH (2) Crystallographically characterized; used in drug intermediates
2-Bromo-N-(2-methyl-5-nitrophenyl)acetamide C₉H₉BrN₂O₃ 285.08 Br (acetyl), NO₂ (5), CH₃ (2) Nitro on benzene ring; lower solubility in polar solvents

*Estimated based on analogous structures.

Key Observations :

  • Solubility: The nitro group improves water solubility relative to non-polar substituents (e.g., trifluoromethyl in ), but steric hindrance from bromo may reduce crystallinity .

Comparison :

  • The target compound likely requires sequential nitration and bromination, which may lower yields due to competing reactions. By contrast, cyano or methyl substituents (e.g., ) are introduced via simpler protocols.

Biological Activity

N-(3-Bromo-5-nitropyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of b-Raf inhibitors used in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H7BrN2O2\text{C}_8\text{H}_7\text{BrN}_2\text{O}_2

This compound features a bromine atom and a nitro group on a pyridine ring, influencing its reactivity and biological properties.

Target Pathways

The primary mechanism of action for this compound involves the inhibition of the b-Raf kinase , which is a critical component of the Ras/Raf/MEK/ERK signaling pathway . This pathway is essential for regulating cell division and differentiation. By inhibiting b-Raf, the compound disrupts this signaling cascade, leading to reduced cell proliferation, which is particularly beneficial in cancer therapy.

Biochemical Pathways

The inhibition of b-Raf can result in:

  • Decreased cell growth : This is crucial for treating cancers characterized by uncontrolled cell proliferation.
  • Potential induction of apoptosis : Disruption of the signaling pathway may lead to programmed cell death in cancer cells .

In Vitro Studies

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
HepG274.2
MDA-MB-23127.1

These values indicate moderate cytotoxicity, suggesting that while the compound may not be the most potent, it holds promise for further development as an anticancer agent .

Comparison with Similar Compounds

When compared to other similar compounds, this compound shows distinct biological activities due to its unique substitution pattern on the pyridine ring. For example:

Compound NameIC50 (µM) (HepG2)IC50 (µM) (MDA-MB-231)
This compound74.227.1
Sorafenib5.21.4

This comparison highlights the potential of this compound as a lead compound for further modifications aimed at enhancing its efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Synthesis and Evaluation : A study evaluated various derivatives for their inhibitory effects on VEGFR2 kinase and their cytotoxicity against HepG2 and MDA-MB-231 cell lines. The findings indicated that modifications to the pyridine structure could enhance activity while reducing toxicity towards normal cells .
  • Mechanistic Insights : Another investigation focused on the molecular interactions between this compound and its biological targets, revealing that specific modifications could improve binding affinity and selectivity towards cancer cells .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(3-Bromo-5-nitropyridin-2-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of a pyridine scaffold. A typical route involves:

Nitro Group Introduction : Nitration of 3-bromopyridin-2-amine using mixed nitric-sulfuric acid at 0–5°C to yield 3-bromo-5-nitropyridin-2-amine.

Acetylation : Reaction with acetyl chloride in anhydrous dichloromethane under inert conditions (N₂ atmosphere) to protect the amine group .

  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify intermediates via column chromatography (silica gel, gradient elution).

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm for pyridine-H) and acetamide methyl group (δ 2.1–2.3 ppm). Bromine and nitro substituents induce deshielding in adjacent carbons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 274.97 (C₇H₆BrN₃O₃⁺) with isotopic pattern characteristic of bromine .
  • X-ray Crystallography : Use SHELX software for structure refinement. Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and resolve anisotropic displacement parameters .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Recrystallize from a 1:3 mixture of ethyl acetate and hexane. Slow cooling (0.5°C/min) yields needle-like crystals suitable for X-ray analysis. For polar impurities, use methanol/water (70:30) with dropwise addition to avoid oiling out .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during acetylation?

  • Methodological Answer :
  • Temperature Control : Maintain ≤25°C to suppress N-acetylpyridinium salt formation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Byproduct Analysis : Use HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) to quantify unreacted amine and diacetylated byproducts .

Q. How should contradictory bioactivity data (e.g., IC₅₀ variability) be resolved in receptor-binding assays?

  • Methodological Answer :
  • Purity Verification : Reassess compound purity via HPLC (>98%) and elemental analysis.
  • Assay Reproducibility : Conduct dose-response curves in triplicate using HEK293 cells expressing mGluR5. Normalize data to positive controls (e.g., MPEP) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey test to identify outliers. Adjust for solvent effects (DMSO ≤0.1% v/v) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with mGluR5 homology model (PDB: 6FFI). Parameterize bromine and nitro groups with GAFF2 force field.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (<3.5 Å) and hydrophobic contacts (e.g., with Trp184, Phe112) .

Q. How does the bromine substituent influence regioselectivity in nucleophilic aromatic substitution?

  • Methodological Answer :
  • Mechanistic Study : React with NaN₃ in DMF at 80°C. Monitor azide substitution at C3 via ¹H NMR (disappearance of C3-H).
  • DFT Calculations : Compute Fukui indices (Gaussian 16, B3LYP/6-31G*) to identify electrophilic centers. Bromine at C3 directs attack to C5 due to resonance withdrawal .

Q. What strategies enhance stability of the nitro group under reducing conditions?

  • Methodological Answer :
  • Protective Groups : Temporarily reduce nitro to amine using H₂/Pd-C, then reprotect with Boc anhydride.
  • Alternative Reductants : Test SnCl₂/HCl for selective reduction without pyridine ring hydrogenation .

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